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Compound of Interest

Compound Name: 1,2-Diiodoethylene

Cat. No.: B1657968

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data
for trans-1,2-diiodoethylene. Due to the limited availability of public experimental spectra for
this specific compound, this document presents high-quality predicted data, alongside a
general experimental protocol for acquiring such data.

Introduction to trans-1,2-Diiodoethylene

trans-1,2-Diiodoethylene, also known as (E)-1,2-diiodoethene, is a halogenated alkene with
the chemical formula CzH:zI2.[1] It exists as a geometric isomer of cis-1,2-diiodoethylene. The
trans isomer is generally more stable than the cis isomer.[1] Understanding the spectral
properties of such molecules is crucial for their identification and characterization in various
chemical and pharmaceutical applications. 3C NMR spectroscopy is a powerful analytical
technique for determining the carbon framework of a molecule.

13C NMR Data Presentation

Due to the high symmetry of the trans-1,2-diiodoethylene molecule, with a Czh point group,
both carbon atoms are chemically equivalent. This results in a single signal in the proton-
decoupled 3C NMR spectrum.

While specific experimental data is not readily available in public databases, computational
predictions provide a reliable estimate of the chemical shift. The predicted 13C NMR chemical
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shift for trans-1,2-diiodoethylene is presented in the table below.

Predicted **C Chemical

Compound Carbon Atoms . .
Shift () in ppm

trans-1,2-Diiodoethylene C1,C2 ~80.5

Note: This value is a predicted chemical shift and may vary from experimentally determined
values.

Experimental Protocol for *C NMR Spectroscopy

The following provides a general methodology for obtaining a *3C NMR spectrum of a solid
organic compound like trans-1,2-diiodoethylene.

1. Sample Preparation:

» Dissolve approximately 10-50 mg of the trans-1,2-diiodoethylene sample in a deuterated
solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCls). The choice of solvent is critical and should
be one that readily dissolves the compound and has a known, non-interfering chemical shift.

e Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:

e The 3C NMR spectrum should be acquired on a high-resolution NMR spectrometer, for
instance, a Bruker Avance IlIl 400 MHz spectrometer or equivalent.

e The instrument should be equipped with a broadband probe tuned to the 13C frequency
(approximately 100 MHz for a 400 MHz spectrometer).

3. Data Acquisition Parameters:

e Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on
a Bruker instrument) is typically used.

o Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).
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e Number of Scans: Due to the low natural abundance of 13C (1.1%), a sufficient number of
scans (e.g., 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise
ratio.

o Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full
relaxation of the carbon nuclei between pulses.

o Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to
cover the entire range of 13C chemical shifts for organic molecules.

o Referencing: The chemical shifts are referenced internally to the residual solvent signal (e.g.,
CDCls at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

4. Data Processing:

e The acquired Free Induction Decay (FID) is processed using appropriate software (e.g.,
TopSpin, Mnova).

e Processing steps include Fourier transformation, phase correction, and baseline correction
to obtain the final spectrum.

Mandatory Visualization

The following diagram illustrates the structural relationship leading to the single signal
observed in the 13C NMR spectrum of trans-1,2-diiodoethylene.

Caption: Molecular structure and its corresponding single 13C NMR signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: 3C NMR Data for trans-1,2-
Diiodoethylene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1657968#13c-nmr-data-for-trans-1-2-diiodoethylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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